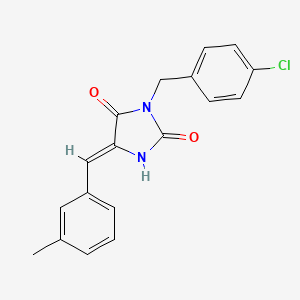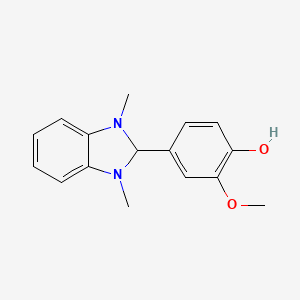![molecular formula C19H18FN3OS B5512981 8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512981.png)
8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar fluoroquinolone derivatives often involves multi-step reactions starting from substituted aniline. These processes may include Michael addition, cyclization, Mannich reaction, and condensation reactions. For example, derivatives of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide have been synthesized through such methodologies, showcasing the complexity and versatility of fluoroquinolone synthesis (Yuan et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is critical for their biological activity. Studies involving X-ray diffraction and NMR spectroscopy are commonly employed to confirm the structures of such compounds, providing insights into their three-dimensional conformation and molecular interactions. For instance, the structural analysis of nickel complexes bearing quinoline derivatives has been conducted, illustrating the importance of structural determination in understanding the function of these molecules (Kefeng Wang et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including hydrogenolysis and reactions with propargyl bromide, to yield specific functionalized compounds. These reactions are instrumental in modifying the chemical structure and, consequently, the biological activity of these molecules (I. Gracheva et al., 1982).
Wissenschaftliche Forschungsanwendungen
Novel Antimycobacterial Agents
Researchers have developed novel derivatives of fluoroquinolone with significant in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, including multi-drug resistant strains. These compounds were also evaluated for their ability to inhibit DNA gyrase in mycobacteria, showing potential as new therapeutic options against mycobacterial infections (Dinakaran et al., 2008).
Synthesis of Fluoroquinolones
The synthesis of fluoroquinolones with benzoxazolyl and benzothiazolyl substitutions has been achieved. These compounds were developed through the Gould-Jacobs route, indicating a methodological approach to potentially enhance the antimicrobial spectrum of quinolones (Richardson et al., 1998).
Antimicrobial Evaluation of Fluorinated Compounds
A series of novel fluorine-containing derivatives were synthesized, bearing quinazolinone and thiazolidinone motifs, showing significant antimicrobial potency against various bacterial and fungal strains. This study highlights the antimicrobial potential of fluorinated compounds in treating infections (Desai et al., 2013).
ATM Kinase Inhibition
Novel 3-quinoline carboxamides have been identified as potent, selective, and orally bioavailable inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors have shown efficacy in combination with DNA damage-inducing agents in disease-relevant models, suggesting their utility in cancer treatment (Degorce et al., 2016).
Antibacterial Activity of Pyridonecarboxylic Acids
Research into pyridonecarboxylic acids led to the development of compounds with antibacterial activity. These studies contribute to the understanding of quinoline derivatives' therapeutic potential, especially in the context of antibiotic resistance (Segawa et al., 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-11(19-23-14-7-2-3-8-16(14)25-19)21-18(24)15-10-9-12-5-4-6-13(20)17(12)22-15/h4-6,9-11H,2-3,7-8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWELFGGYMBUIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)CCCC2)NC(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)


![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)
![4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)
![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)
![4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5512961.png)
![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)

![4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5513003.png)